molecular formula C14H18N2+2 B1609009 1,1'-Diethyl-4,4'-bipyridinium CAS No. 46713-38-6

1,1'-Diethyl-4,4'-bipyridinium

Cat. No.: B1609009
CAS No.: 46713-38-6
M. Wt: 214.31 g/mol
InChI Key: QTQLUUDYDWDXNA-UHFFFAOYSA-N
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Description

1,1’-Diethyl-4,4’-bipyridinium is a quaternary ammonium compound known for its significant role in various scientific and industrial applications. It is a derivative of bipyridine, where two ethyl groups are attached to the nitrogen atoms of the pyridine rings. This compound is often referred to as a viologen due to its structural similarity to paraquat, a well-known herbicide. The compound is characterized by its ability to undergo reversible redox reactions, making it valuable in electrochemical applications .

Biochemical Analysis

Biochemical Properties

1,1’-Diethyl-4,4’-bipyridinium plays a significant role in biochemical reactions due to its ability to undergo reversible redox reactions. It interacts with various enzymes and proteins, particularly those involved in electron transfer processes. For instance, it can act as an electron acceptor in reactions catalyzed by oxidoreductases. The compound’s interaction with these enzymes facilitates the transfer of electrons, thereby influencing the overall redox state of the cell .

Cellular Effects

The effects of 1,1’-Diethyl-4,4’-bipyridinium on cells are profound. It can influence cell signaling pathways, gene expression, and cellular metabolism. The compound’s redox properties enable it to participate in oxidative stress responses, potentially leading to changes in the expression of genes involved in antioxidant defense. Additionally, it can affect cellular metabolism by altering the redox balance within the cell, which in turn can influence metabolic pathways .

Molecular Mechanism

At the molecular level, 1,1’-Diethyl-4,4’-bipyridinium exerts its effects through its redox activity. It can undergo one- and two-electron reductions, forming radical cations and other reduced species. These redox reactions can lead to the generation of reactive oxygen species (ROS), which can further interact with cellular components, leading to oxidative damage or signaling events. The compound can also bind to specific biomolecules, influencing their activity and stability .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1,1’-Diethyl-4,4’-bipyridinium can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that the compound can degrade under certain conditions, leading to the formation of byproducts that may have different biochemical activities. Long-term exposure to 1,1’-Diethyl-4,4’-bipyridinium can result in sustained oxidative stress, affecting cellular homeostasis .

Dosage Effects in Animal Models

The effects of 1,1’-Diethyl-4,4’-bipyridinium vary with different dosages in animal models. At low doses, the compound may have minimal effects, while higher doses can lead to significant oxidative stress and toxicity. Threshold effects have been observed, where a certain concentration of the compound is required to elicit a measurable biological response. At high doses, 1,1’-Diethyl-4,4’-bipyridinium can cause adverse effects, including tissue damage and organ dysfunction .

Metabolic Pathways

1,1’-Diethyl-4,4’-bipyridinium is involved in various metabolic pathways, particularly those related to redox reactions. It can interact with enzymes such as oxidoreductases, influencing the flow of electrons within the cell. The compound’s redox activity can also affect metabolic flux and the levels of metabolites, thereby impacting overall cellular metabolism .

Transport and Distribution

Within cells and tissues, 1,1’-Diethyl-4,4’-bipyridinium is transported and distributed through specific transporters and binding proteins. These interactions can influence the compound’s localization and accumulation within different cellular compartments. The distribution of 1,1’-Diethyl-4,4’-bipyridinium can affect its biochemical activity and the extent of its effects on cellular processes .

Subcellular Localization

The subcellular localization of 1,1’-Diethyl-4,4’-bipyridinium is critical for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. Its localization can influence its interactions with other biomolecules and its overall biochemical activity within the cell .

Preparation Methods

Synthetic Routes and Reaction Conditions

1,1’-Diethyl-4,4’-bipyridinium can be synthesized through several methods, including:

Industrial Production Methods

Industrial production of 1,1’-Diethyl-4,4’-bipyridinium often involves large-scale N-alkylation processes, where 4,4’-bipyridine is reacted with ethyl halides under controlled conditions to ensure high yield and purity. The reaction is typically carried out in batch reactors with precise temperature and pressure control to optimize the reaction rate and product quality .

Chemical Reactions Analysis

Comparison with Similar Compounds

1,1’-Diethyl-4,4’-bipyridinium is similar to other bipyridinium compounds, such as:

The uniqueness of 1,1’-Diethyl-4,4’-bipyridinium lies in its specific redox properties and its applications in electrochemical devices and molecular machines, which are not as prominent in its analogs .

Properties

IUPAC Name

1-ethyl-4-(1-ethylpyridin-1-ium-4-yl)pyridin-1-ium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2/c1-3-15-9-5-13(6-10-15)14-7-11-16(4-2)12-8-14/h5-12H,3-4H2,1-2H3/q+2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTQLUUDYDWDXNA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC[N+]1=CC=C(C=C1)C2=CC=[N+](C=C2)CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2+2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60394533
Record name Ethylviologen
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60394533
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

46713-38-6
Record name Ethylviologen
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60394533
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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